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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for quantifying the changes in

Nicotinamide Adenine Dinucleotide Phosphate (NADPH) levels following treatment with LY
345899, a potent inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1/2).

Accurate measurement of NADPH is crucial for understanding the metabolic impact of LY
345899, particularly its effects on cellular redox homeostasis.

LY 345899 is a folate analog that inhibits MTHFD1 and MTHFD2, enzymes crucial for one-

carbon metabolism.[1] This inhibition disrupts the production of NADPH, a key cellular

reductant, leading to an imbalance in the cellular redox state.[2] MTHFD2, in particular, is

overexpressed in many cancers, making it an attractive therapeutic target.[3] Its inhibition can

lead to decreased NADPH/NADP+ ratios, increased reactive oxygen species (ROS), and

ultimately, cancer cell death.[2][4]

Data Presentation
While direct quantitative data for LY 345899's effect on NADPH levels is not readily available in

tabular format in the reviewed literature, the consistent finding is that inhibition of MTHFD2

leads to a significant decrease in the NADPH/NADP+ ratio. The following table represents

hypothetical yet expected data based on the described effects of MTHFD2 inhibition.
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Table 1: Representative Changes in NADPH/NADP+ Ratio in Cancer Cells Following MTHFD2

Inhibition

Treatment
Group

Concentration
(µM)

Treatment
Duration
(hours)

NADPH/NADP
+ Ratio (Mean
± SD)

Percent
Change from
Control

Vehicle Control

(DMSO)
- 24 2.5 ± 0.3 0%

LY 345899 10 24 1.5 ± 0.2 -40%

LY 345899 50 24 0.8 ± 0.1 -68%

Positive Control

(MTHFD2

siRNA)

- 48 1.2 ± 0.2 -52%

Signaling Pathway and Experimental Workflow
Signaling Pathway of LY 345899 Action
LY 345899 targets MTHFD1 in the cytoplasm and MTHFD2 in the mitochondria, both of which

are involved in the one-carbon metabolism pathway. This pathway is a critical source of one-

carbon units for the synthesis of nucleotides and other macromolecules. The dehydrogenase

activity of MTHFD1/2 also contributes to the production of NADPH from NADP+. By inhibiting

these enzymes, LY 345899 disrupts this process, leading to a depletion of the cellular NADPH

pool.
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Caption: Signaling pathway of LY 345899.
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Experimental Workflow for NADPH Quantification
The general workflow for quantifying changes in NADPH levels after LY 345899 treatment

involves cell culture and treatment, sample preparation, and subsequent analysis using either

an enzymatic assay or LC-MS/MS.
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Caption: Experimental workflow for NADPH quantification.
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Experimental Protocols
Two common and robust methods for quantifying NADPH levels are presented below: a

bioluminescent enzymatic assay and a liquid chromatography-mass spectrometry (LC-MS/MS)

based method.

Protocol 1: Bioluminescent Enzymatic Assay (e.g.,
Promega NADP/NADPH-Glo™ Assay)
This protocol is based on the Promega NADP/NADPH-Glo™ Assay, which provides a sensitive

and high-throughput method for measuring total NADP+ and NADPH, as well as their ratio.[1]

[5]

Materials:

NADP/NADPH-Glo™ Assay Kit (Promega, Cat. No. G9081 or G9082)

White-walled, opaque 96-well plates suitable for luminescence measurements

Multichannel pipette

Luminometer

Cultured cells of interest

LY 345899

Vehicle control (e.g., DMSO)

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding and Treatment:

Seed cells in a 96-well plate at a predetermined optimal density.

Allow cells to attach and grow overnight.
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Treat cells with various concentrations of LY 345899 and a vehicle control for the desired

time period (e.g., 24 hours).

Sample Preparation for Ratio Measurement:

For Total NADP+/NADPH: Use the cell lysate directly.

For NADPH Measurement (NADP+ degradation):

Lyse cells using an appropriate buffer.

Heat the lysate at 60°C for 30 minutes to degrade NADP+.

Cool the samples on ice.

For NADP+ Measurement (NADPH degradation):

Lyse cells in an acidic extraction buffer.

Heat the lysate at 60°C for 30 minutes to degrade NADPH.

Neutralize the samples before proceeding.

Assay Protocol:

Equilibrate the 96-well plate with treated cells to room temperature for about 30 minutes.

Prepare the NADP/NADPH-Glo™ Detection Reagent according to the manufacturer's

instructions.[1]

Add an equal volume of the Detection Reagent to each well (e.g., 100 µL of reagent to 100

µL of cell culture medium).

Mix the contents of the wells on a plate shaker for 30 seconds.

Incubate the plate at room temperature for 30-60 minutes.

Measure the luminescence using a plate-reading luminometer.
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Data Analysis:

Subtract the background luminescence (wells with no cells) from all readings.

Generate a standard curve using the provided NADP+ standard.

Determine the concentration of total NADP+/NADPH, NADPH, and NADP+ from the

standard curve.

Calculate the NADPH/NADP+ ratio.

Normalize the results to cell number or protein concentration.

Protocol 2: LC-MS/MS Quantification of Intracellular
NADPH
LC-MS/MS offers high specificity and sensitivity for the absolute quantification of NADPH and

NADP+.

Materials:

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) column

Cultured cells of interest

LY 345899

Vehicle control (e.g., DMSO)

Ice-cold PBS

Ice-cold extraction solvent (e.g., 80% methanol or a 40:40:20 mixture of

acetonitrile:methanol:water with 0.1 M formic acid)

Centrifuge capable of refrigeration
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Lyophilizer or vacuum concentrator

NADPH and NADP+ analytical standards

Procedure:

Cell Culture and Treatment:

Culture cells to the desired confluency in appropriate culture vessels (e.g., 6-well plates).

Treat cells with LY 345899 and vehicle control for the specified duration.

Metabolite Extraction:

Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.

Immediately add ice-cold extraction solvent to the cells to quench metabolic activity.

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

Vortex the tubes vigorously and incubate on ice for 20 minutes.

Centrifuge at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet proteins

and cell debris.

Transfer the supernatant containing the metabolites to a new tube.

Sample Preparation for LC-MS/MS:

Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator.

Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50%

acetonitrile in water).

Centrifuge the reconstituted samples to remove any remaining particulates.

Transfer the supernatant to LC-MS vials.

LC-MS/MS Analysis:
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Inject the samples onto the HILIC column.

Separate NADPH and NADP+ using an appropriate gradient of mobile phases (e.g.,

ammonium acetate in water and acetonitrile).

Detect and quantify NADPH and NADP+ using the mass spectrometer in Multiple

Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for

NADPH and NADP+ should be optimized for the instrument being used.

Data Analysis:

Generate a standard curve by injecting known concentrations of NADPH and NADP+

analytical standards.

Integrate the peak areas for the specific MRM transitions in the samples.

Quantify the absolute concentration of NADPH and NADP+ in the samples by comparing

their peak areas to the standard curve.

Calculate the NADPH/NADP+ ratio.

Normalize the results to the initial cell number or protein concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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